molecular formula C19H16Cl2N2O3 B11639666 3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione

3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11639666
M. Wt: 391.2 g/mol
InChI Key: PTMOCPPTKJWWFA-UHFFFAOYSA-N
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Description

3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with chloro, methoxy, and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H16Cl2N2O3

Molecular Weight

391.2 g/mol

IUPAC Name

3-chloro-4-(5-chloro-2-methoxyanilino)-1-(2,3-dimethylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C19H16Cl2N2O3/c1-10-5-4-6-14(11(10)2)23-18(24)16(21)17(19(23)25)22-13-9-12(20)7-8-15(13)26-3/h4-9,22H,1-3H3

InChI Key

PTMOCPPTKJWWFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=C(C=CC(=C3)Cl)OC)C

Origin of Product

United States

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